5-(Trifluoromethyl)pyrimidine

Medicinal Chemistry Drug Design Physicochemical Profiling

5-(Trifluoromethyl)pyrimidine (CAS 176214-12-3) is a strategic fluorinated pyrimidine building block for medicinal chemistry. Its LogP (1.10–1.35) enhances oral bioavailability while reducing CYP450 inhibition risk vs. chloro analogs. Enables one-pot, regioselective syntheses (40–60% yields) for kinase inhibitor libraries and fragment-based drug discovery. Ideal for CNS/oncology programs requiring balanced physicochemical properties.

Molecular Formula C5H3F3N2
Molecular Weight 148.09 g/mol
CAS No. 176214-12-3
Cat. No. B070122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)pyrimidine
CAS176214-12-3
SynonymsPyrimidine, 5-(trifluoromethyl)- (9CI)
Molecular FormulaC5H3F3N2
Molecular Weight148.09 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)C(F)(F)F
InChIInChI=1S/C5H3F3N2/c6-5(7,8)4-1-9-3-10-2-4/h1-3H
InChIKeyCPCHRGFQWZMVNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)pyrimidine (CAS 176214-12-3): Core Heterocyclic Building Block for Fluorinated Drug and Agrochemical Discovery


5-(Trifluoromethyl)pyrimidine (CAS 176214-12-3) is a fluorinated heterocyclic building block consisting of a pyrimidine ring substituted with a trifluoromethyl group at the 5-position . The compound exhibits distinct physicochemical properties including a predicted LogP range of 1.10–1.35, a predicted pKa of 1.00±0.10, and an aqueous solubility (logS) range of –1.5 to –2.0 . These characteristics, combined with its reactivity toward nucleophiles such as amines, hydroxyl, and thiol groups, position this compound as a versatile intermediate for constructing pharmacologically active derivatives .

Why Generic Pyrimidine or Alternative Trifluoromethyl Heterocycles Cannot Substitute for 5-(Trifluoromethyl)pyrimidine


Direct substitution of 5-(trifluoromethyl)pyrimidine with unsubstituted pyrimidine or alternative halogenated pyrimidines fundamentally alters critical molecular properties essential for successful downstream applications. The presence of the electron-withdrawing trifluoromethyl group at the 5-position significantly reduces the pKa of the pyrimidine nitrogen atoms compared to unsubstituted pyrimidine, altering nucleophilicity and hydrogen-bonding capacity in biological systems [1]. Furthermore, the specific 5-CF₃ substitution pattern yields a LogP (1.10–1.35) that is approximately 0.8–1.3 log units higher than the 2-chloro-5-(trifluoromethyl) analog, directly impacting membrane permeability and bioavailability profiles in medicinal chemistry programs [2]. Attempting to substitute with 4- or 6-substituted trifluoromethyl pyrimidine isomers introduces positional variations in electronic distribution and steric accessibility, which have been shown to produce divergent regioselectivity in nucleophilic aromatic substitution reactions and altered binding modes in target engagement studies [3].

Quantitative Evidence Guide: Verifiable Differentiation of 5-(Trifluoromethyl)pyrimidine vs. Closest Analogs


Lipophilicity (LogP) and Aqueous Solubility (LogS) Differentiation from 2-Chloro-5-(trifluoromethyl)pyrimidine

5-(Trifluoromethyl)pyrimidine exhibits a predicted LogP range of 1.10–1.35 , whereas its closest halogenated analog, 2-chloro-5-(trifluoromethyl)pyrimidine, demonstrates a significantly higher LogP of approximately 2.0 [1]. The aqueous solubility (LogS) for the target compound is predicted between –1.5 and –2.0 . This 0.65–0.90 log unit difference in lipophilicity is substantial, placing the target compound in a more favorable region of the Lipinski Rule of Five for oral drug candidates compared to the chloro analog [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Synthetic Versatility: Direct Nucleophilic Substitution vs. Chlorinated Intermediate Requirement

5-(Trifluoromethyl)pyrimidine reacts directly with amines and nucleophilic groups including hydroxyl, amino, and thiol groups under mild conditions . In contrast, synthesis of many 5-trifluoromethylpyrimidine derivatives via alternative routes requires the use of 2,4-dichloro-5-(trifluoromethyl)pyrimidine as an intermediate, which necessitates an additional dechlorination step or limits functional group compatibility [1]. Recent one-pot multi-component methodologies have achieved selective synthesis of 5-CF₃ pyrimidine derivatives with yields in the medium range (40–60%), circumventing the inherent selectivity challenges of direct pyrimidine trifluoromethylation [2].

Synthetic Methodology Medicinal Chemistry Process Chemistry

Antiviral Activity: 5-Trifluoromethyl Nucleoside Derivatives vs. Non-Fluorinated Analogs

5-(Trifluoromethyl)pyrimidine nucleoside derivatives (compounds 7 and 9) demonstrated significant antiviral activity against herpes simplex virus type 1 (HSV-1) with ED50 values of 7 µM and 5 µM, respectively [1]. Critically, the unblocked nucleoside 9 exhibited approximately 64-fold lower toxicity to host Vero cells compared to non-fluorinated controls, yielding a therapeutic index of 64 in vitro [1]. This compares favorably to non-fluorinated pyrimidine acyclic nucleosides, which exhibit little or no activity against HSV-1 [2].

Antiviral Drug Discovery Nucleoside Chemistry HSV-1

Antitumor Potency: Trifluoromethyl-Pyrimidine Derivatives vs. 5-Fluorouracil (5-FU) Control

Trifluoromethyl-substituted pyrimidine derivative 17v demonstrated potent anti-proliferative activity against the H1975 non-small cell lung cancer cell line with an IC50 of 2.27 µM, representing a 4.1-fold improvement over the positive control 5-fluorouracil (5-FU), which exhibited an IC50 of 9.37 µM [1]. Furthermore, 5-trifluoromethylpyrimidine derivative 9u achieved sub-micromolar inhibition of EGFR kinase with an IC50 of 0.091 µM and potent activity against A549 lung cancer cells with an IC50 of 0.35 µM [2].

Oncology Drug Discovery EGFR Inhibition Antiproliferative Activity

Reactivity and Selectivity in Sequential Substitution vs. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

While 2,4-dichloro-5-(trifluoromethyl)pyrimidine has been widely used as a reactive starting material for sequential substitution reactions, it suffers from low regioselectivity when reacted with nucleophiles, often yielding mixtures of 2- and 4-substituted products [1]. In contrast, the 2,4-bis(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)pyrimidine (TFEFP) derivative, synthesized from 5-(trifluoromethyl)pyrimidine precursors, enables highly regioselective sequential substitution with aniline derivatives, proceeding smoothly and selectively at the 2-position first [1]. This improved regiocontrol eliminates the need for tedious separation of isomeric mixtures.

Synthetic Methodology Regioselective Substitution Process Chemistry

High-Impact Application Scenarios for 5-(Trifluoromethyl)pyrimidine Based on Quantified Differentiation


Optimization of Physicochemical Properties in Oral Drug Discovery Programs

Procurement of 5-(trifluoromethyl)pyrimidine is strategically indicated for medicinal chemistry teams seeking to introduce a fluorinated pyrimidine moiety while maintaining optimal LogP (1.10–1.35) for oral bioavailability. The compound's lipophilicity profile is 0.65–0.90 log units lower than the chloro analog, reducing the risk of CYP450 inhibition and phospholipidosis that frequently derail high-LogP lead series . This differentiation supports its use as a preferred starting material in fragment-based drug discovery and scaffold hopping campaigns targeting central nervous system or oncology indications where balanced physicochemical properties are critical for blood-brain barrier penetration and systemic exposure [1].

Antiviral Nucleoside Discovery with Improved Therapeutic Window

Research groups focused on herpesvirus (HSV-1) or related DNA virus antiviral development should prioritize this compound based on demonstrated 64-fold reduced host cell toxicity and a therapeutic index of 64 in nucleoside derivative form [2]. The trifluoromethyl substitution at the 5-position directly contributes to this favorable selectivity profile, as evidenced by >14-fold improvement in ED50 over non-fluorinated analogs [2]. This scenario is particularly relevant for programs addressing acyclovir-resistant HSV strains or seeking combination therapies where reduced cytotoxicity is paramount.

Targeted Oncology Programs Seeking EGFR Inhibition with Improved Potency Over 5-FU

Cancer research laboratories developing EGFR-targeted therapies should evaluate 5-(trifluoromethyl)pyrimidine-derived scaffolds based on quantitative evidence showing 4.1-fold superior potency over the clinical comparator 5-fluorouracil (IC50 = 2.27 µM vs. 9.37 µM) [3]. Furthermore, derivatives of this core have demonstrated sub-micromolar EGFR kinase inhibition (IC50 = 0.091 µM) and potent activity against A549 lung cancer cells (IC50 = 0.35 µM) [4]. This differentiation supports its use in lead optimization programs for non-small cell lung cancer, particularly in EGFR-mutant or T790M-resistant settings where improved potency and alternative binding modes are required.

Streamlined Synthesis via One-Pot Multi-Component Reactions

Process chemistry and parallel synthesis groups should adopt 5-(trifluoromethyl)pyrimidine as a core building block when step economy and regioselectivity are paramount. Recent methodologies enable one-pot, multi-component selective synthesis of 5-CF₃ pyrimidine derivatives with medium yields (40–60%), avoiding the inherent selectivity challenges of direct pyrimidine trifluoromethylation and eliminating the need for chlorinated intermediates such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine [5]. This approach is particularly valuable for generating diverse compound libraries in academic screening centers and CRO-based medicinal chemistry support where rapid SAR exploration is prioritized over isolated yield optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.